tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the amino group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used in the study of enzyme interactions and protein modifications. Its reactivity makes it a useful tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a precursor to pharmaceuticals. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities and reactivities.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This can result in various effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic carbamates and amino derivatives. Examples include:
- tert-Butyl ((4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate
- tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features and reactivity. Its bicyclic core and functional groups provide distinct chemical properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2,3)17-9(16)15-8-12-6-13(14,7-12)11(4,5)18-12/h6-8,14H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUDDKJCJPPFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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